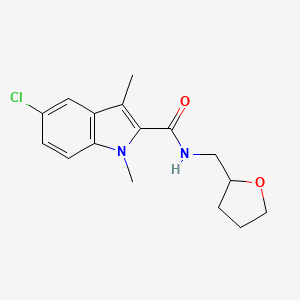

5-chloro-1,3-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related indole derivatives often involves intricate chemical reactions, aimed at incorporating specific functional groups to achieve desired properties. For example, the synthesis and evaluation of novel C7 dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole with pyrrole and imidazole polyamides have been investigated for their potential anti-cancer properties (Kumar & Lown, 2003). This highlights the complex nature of synthesizing indole derivatives for specific biological activities.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial in determining their interaction with biological targets. For example, N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide has been synthesized and characterized, showing how structural modifications can impact biological activities (Al-Ostoot et al., 2019). The detailed structural analysis through spectroscopic techniques and X-ray crystallography provides insights into the compound's potential interactions and stability.

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, significantly impacting their chemical properties and potential applications. For instance, the oxidation of 2,3-disubstituted indoles with m-chloroperbenzoic acid has been studied, revealing complex reaction pathways and the formation of o-aminophenol derivatives and dimeric products (Hino et al., 1983). These reactions underscore the versatility of indole compounds in synthetic chemistry.

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Detailed studies, like the synthesis and crystal structure determination of specific indole carboxamides, provide valuable data for understanding how these properties affect the compound's behavior in different environments (Prabhuswamy et al., 2016).

Wissenschaftliche Forschungsanwendungen

Allosteric Modulation of CB1 Receptor

Research on derivatives of indole-2-carboxamides, including compounds similar to 5-chloro-1,3-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide, has demonstrated significant potential in allosteric modulation of the cannabinoid type 1 receptor (CB1). These compounds have been identified for their critical structural requirements that influence their binding affinity and cooperativity to CB1, impacting the development of potent CB1 allosteric modulators. These modulators exhibit unique interactions with the receptor, potentially opening new avenues for therapeutic applications without the direct activation of the receptor, thus offering a novel mechanism for influencing CB1 receptor dynamics (Khurana et al., 2014).

Synthesis and Chemical Transformations

The compound and its analogs have been involved in studies focusing on the synthesis and reactivity of heterocyclic compounds. For instance, research on furo[2,3-f]- and furo[3,2-e]indole derivatives explores the chemical transformations leading to the synthesis of complex heterocyclic structures. This work provides insights into the methods for generating structurally diverse molecules with potential application in pharmaceuticals and materials science (Grinev et al., 1977).

Antitumor Activity

Compounds structurally related to 5-chloro-1,3-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide have been evaluated for their antitumor properties. The synthesis of novel derivatives and their preliminary evaluation against various cancer cell lines highlight the potential of these compounds in cancer therapy. Such research contributes to the discovery and development of new anticancer agents with improved efficacy and specificity (Kumar & Lown, 2003).

Inhibition of Glycogen Phosphorylase

Another area of interest is the inhibition of human liver glycogen phosphorylase a (hLGPa) by 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives, showcasing the potential of these compounds in modulating glucose metabolism. This research is significant for the development of new therapeutic strategies for diabetes management, highlighting the versatility of indole-2-carboxamide derivatives in medicinal chemistry (Onda et al., 2008).

Eigenschaften

IUPAC Name |

5-chloro-1,3-dimethyl-N-(oxolan-2-ylmethyl)indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2/c1-10-13-8-11(17)5-6-14(13)19(2)15(10)16(20)18-9-12-4-3-7-21-12/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTYBNLBCNVFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4621457.png)

![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)

![4-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4621474.png)

![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)

![(3aR,7aS)-2-[2-(difluoromethoxy)-4-fluorophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621485.png)

![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)

![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621508.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4621518.png)

![2-({2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}thio)pyrimidine](/img/structure/B4621521.png)

![2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide](/img/structure/B4621532.png)

![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4621535.png)